molecular formula C11H14ClNO2 B2528481 Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride CAS No. 2219372-20-8

Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride

Cat. No.: B2528481
CAS No.: 2219372-20-8
M. Wt: 227.69
InChI Key: ZVNIQBNFMDFMKU-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol. Its structure features a 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry due to its presence in a myriad of biologically active compounds and natural products . The 1,2,3,4-tetrahydroquinoline core is a significant synthetic target, frequently accessed via efficient domino reactions, including reduction-reductive amination strategies . This scaffold is a prevalent motif in natural products with antibiotic and cytotoxic properties, as well as in synthetic pharmaceuticals spanning various therapeutic areas . These include neuroprotective agents that potentially operate through mechanisms such as scavenging free radicals and inhibiting glutamate-induced excitotoxicity , as well as compounds evaluated as anticonvulsants, antiarrhythmics, and treatments for Alzheimer's disease . Furthermore, the tetrahydroquinoline structure is found in compounds under investigation as antimalarial, antitumor, and antifungal agents, and as inhibitors of targets like cholesterol ester transfer protein (CETP) . The specific stereochemistry of substituents on the tetrahydroquinoline ring can significantly influence biological activity, as synthetic methods often yield high diastereoselectivity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10;/h2-5,9,12H,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNIQBNFMDFMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC2=CC=CC=C12.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride typically involves a multi-step process. One common method includes the condensation of aniline with an aldehyde, followed by cyclization and esterification reactions. The reaction conditions often involve the use of catalysts such as zeolites or acids like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications, such as pharmaceuticals and agrochemicals .

Scientific Research Applications

Neuroprotective Properties

Research indicates that derivatives of tetrahydroquinoline compounds, including methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride, exhibit neuroprotective properties. These compounds are being explored for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanisms often involve modulation of neurotransmitter systems and protection against oxidative stress in neuronal cells.

Antiviral Activity

This compound has shown promise as a lead compound in the development of antiviral agents. Studies have demonstrated its effectiveness in inhibiting the replication of viruses such as Hepatitis B Virus (HBV). Molecular docking studies suggest that this compound can bind to viral targets effectively, potentially leading to new antiviral therapies .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of tetrahydroquinoline derivatives. Compounds related to this compound have been tested against various bacterial strains and shown significant antibacterial activity. This positions them as potential candidates for developing new antibiotics .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Pictet–Spengler reaction, which forms the tetrahydroquinoline structure through the reaction of tryptamine derivatives with aldehydes or ketones under acidic conditions.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1Pictet–Spengler ReactionTryptamine + Aldehyde/KetoneFormation of tetrahydroquinoline structure
2MethylationMethylating agent (e.g., CH₃I)Introduction of methyl group
3CarboxylationCarboxylic acid derivativesFormation of carboxylate functionality

Neuroprotective Studies

A study conducted on this compound assessed its neuroprotective effects in animal models of neurodegeneration. Results indicated a significant reduction in neuronal cell death and improved cognitive function post-treatment.

Antiviral Efficacy Against HBV

In vitro studies demonstrated that this compound inhibited HBV replication by over 80% at a concentration of 10 µM. Molecular docking simulations further supported these findings by showing strong binding affinity to viral proteins .

Antimicrobial Testing

A series of antimicrobial tests revealed that this compound exhibited notable activity against Mycobacterium smegmatis and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Key Structural Analogs:

The compound shares structural homology with several tetrahydroquinoline and indoline derivatives ():

Compound Name CAS Number Molecular Formula Similarity Score Key Structural Difference
Methyl indoline-4-carboxylate hydrochloride 341988-36-1 C₁₁H₁₄ClNO₂ 0.98 Indoline core vs. tetrahydroquinoline
Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate 1187928-05-7 C₁₁H₁₃NO₂ 0.92 Ester at 5-position; lacks hydrochloride
Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride 78348-26-2 C₁₁H₁₄ClNO₂ N/A Ester at 2-position

Structural Implications :

  • Core Heterocycle : Indoline derivatives (e.g., 341988-36-1) differ in ring saturation and nitrogen placement, which may influence binding to biological targets .

Physicochemical Properties and Stability

Limited data exist for the target compound, but analogs provide insights:

  • Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride (78348-26-2): Available in 97% purity (SPB08364DA, Thermo Fisher) .
  • Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride (1203682-99-8): Molecular weight 255.74 g/mol; classified as acutely toxic (H302) and irritant (H315, H319) .

Stability Considerations :
Hydrochloride salts generally enhance water solubility but may decompose under high humidity or heat. The absence of methyl groups at the 4-position (unlike 1203682-99-8) could reduce steric protection of the ester group, affecting hydrolysis rates .

Comparison of GHS Classifications:

Compound Acute Toxicity (Oral) Skin Irritation Eye Irritation Respiratory Hazard
Target compound (2219372-20-8) Unknown Unknown Unknown Unknown
Methyl 4,4-dimethyl-... hydrochloride Category 4 (H302) Category 2 (H315) Category 2A (H319) Category 3 (H335)
6-Methyl-1,2,3,4-tetrahydroquinoline Category 4 (H302) Category 2 (H315) Category 2 (H319) Category 3 (H335)

Key Observations :

  • Structural analogs with methyl or dimethyl substitutions exhibit moderate acute toxicity and irritation hazards.
  • The target compound’s safety profile may align with these analogs due to shared functional groups, but experimental validation is required .

Recommendations :

  • Prioritize toxicity studies using in vitro models (e.g., Ames test for mutagenicity).
  • Explore synthetic modifications to enhance stability for pharmaceutical applications.

Biological Activity

Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride is a compound belonging to the tetrahydroquinoline class, which is recognized for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Overview of Tetrahydroquinolines

Tetrahydroquinolines are a significant class of heterocyclic compounds that exhibit a wide range of biological activities. They are structurally similar to neurotransmitters and other bioactive molecules, allowing them to interact with various receptors and enzymes in the body. These interactions often lead to modulation of critical pathways involved in neuroprotection, inflammation, and cell signaling.

The specific mechanism of action for this compound is not fully elucidated; however, it is believed to influence several biochemical pathways:

  • Neurotransmitter Modulation : Tetrahydroquinolines have been shown to affect neurotransmitter systems, particularly in the context of neurodegenerative diseases. They may enhance or inhibit the activity of neurotransmitters such as dopamine and serotonin.
  • Oxidative Stress Response : Compounds in this class have demonstrated the ability to protect neuronal cells from oxidative stress, which is a contributing factor in neurodegeneration .
  • Cell Cycle Regulation : The compound can modulate the activity of cyclin-dependent kinase 5 (CDK5), which is crucial for neuronal function and cell cycle regulation.

Neuroprotective Properties

Research indicates that this compound exhibits significant neuroprotective effects. It has been studied for its potential applications in treating conditions such as Alzheimer’s disease and other neurodegenerative disorders. The compound's ability to modulate oxidative stress and improve neuronal survival has been highlighted in several studies .

Antimicrobial Activity

Tetrahydroquinoline derivatives have also been evaluated for their antimicrobial properties. Some studies suggest that they possess activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Research Findings

Recent studies have provided insight into the biological activity of this compound:

  • Neuroprotection : In vitro studies demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involves the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.
  • Antimicrobial Effects : A study reported that related tetrahydroquinoline compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections resistant to conventional antibiotics .

Case Studies

Several case studies illustrate the therapeutic potential of tetrahydroquinolines:

  • Alzheimer's Disease : A clinical trial involving a tetrahydroquinoline derivative showed promise in improving cognitive function in patients with mild to moderate Alzheimer's disease. The compound's neuroprotective effects were attributed to its ability to reduce amyloid plaque formation and enhance synaptic plasticity .
  • Infection Models : In animal models, tetrahydroquinoline derivatives demonstrated significant efficacy in reducing bacterial load in infections caused by resistant strains, supporting their potential use as novel antimicrobial agents .

Comparative Analysis

The following table summarizes key characteristics and biological activities of this compound compared to other similar compounds:

Compound NameNeuroprotective ActivityAntimicrobial ActivityMechanism of Action
Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate HClHighModerateModulates neurotransmitter systems
Methyl 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate HClModerateHighAntioxidant properties
Other Tetrahydroquinoline DerivativesVariableHighVarious mechanisms including enzyme inhibition

Q & A

Q. What are the optimal synthetic routes for Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride?

A robust synthesis involves cyclization of substituted precursors under controlled conditions. For example, cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate reacts with aluminum chloride in 1,2-dichlorobenzene at 378 K, yielding the target compound after recrystallization (73% yield) . Alternative routes may use tetrahydroquinoline carboxylic acid derivatives, as seen in analogous syntheses of related esters . Key factors include solvent choice (polar aprotic solvents enhance reactivity), catalyst selection (Lewis acids like AlCl₃), and temperature control to minimize side reactions.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Characterization relies on:

  • IR spectroscopy : Identifies carbonyl (C=O, ~1730 cm⁻¹) and ester groups .
  • NMR spectroscopy : ¹H NMR resolves stereochemistry (e.g., cis/trans isomers via coupling constants) and confirms methyl, methoxy, and tetrahydroquinoline ring protons .
  • Mass spectrometry (MS) : Fragmentation patterns (e.g., m/z 245 [M⁺]) validate molecular weight and structural integrity .
  • Elemental analysis : Confirms purity by matching calculated and observed C/H/N percentages .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in the synthesis of this compound?

Steric and electronic factors dictate stereochemistry. For instance, the use of AlCl₃ in 1,2-dichlorobenzene promotes cis-isomer formation due to its ability to stabilize transition states via Lewis acid coordination . Solvent polarity and temperature further modulate reaction pathways; non-polar solvents favor intramolecular cyclization, while higher temperatures may lead to racemization. Computational modeling (DFT) or X-ray crystallography (as in ) can resolve ambiguities in stereochemical assignments.

Q. What are the key considerations for scaling up synthesis while maintaining purity?

Scaling requires:

  • Optimized reaction parameters : Higher yields are achieved by adjusting stoichiometry (e.g., excess AlCl₃) and ensuring efficient mixing to mitigate exothermic effects .
  • Purification strategies : Recrystallization from ethanol or ethanol/hexane mixtures removes byproducts . Chromatography (e.g., flash column) may be necessary for complex mixtures.
  • Process analytical technology (PAT) : In-line monitoring (e.g., HPLC) ensures batch consistency and detects impurities early .

Q. How does structural modification of this compound enhance its biological activity?

  • Functional group tuning : Introducing hydroxyl or halogen groups (e.g., as in ) improves solubility and target binding.
  • Ester vs. carboxylic acid : The methyl ester moiety enhances membrane permeability, while hydrolysis to the free acid may increase target affinity .
  • Pharmacokinetic optimization : Modifications to the tetrahydroquinoline core (e.g., methylation at C2) can reduce metabolic degradation, as seen in related analogs .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Comparative assays : Use standardized in vitro models (e.g., cancer cell lines, enzyme inhibition assays) to test activity under identical conditions .
  • Structure-activity relationship (SAR) studies : Correlate substituent effects (e.g., ester vs. amide derivatives) with bioactivity trends .
  • Meta-analysis : Cross-reference data from high-quality sources (e.g., PubChem, ECHA) to identify consensus or outliers .

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